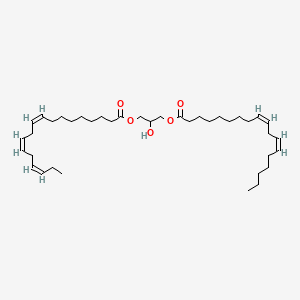![molecular formula C24H24F2N4O5S B586091 N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfide CAS No. 957470-58-5](/img/structure/B586091.png)
N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfide is a chemical compound with the molecular formula C24H24F2N4O5S and a molecular weight of 518.53. It is a derivative of pantoprazole, a proton pump inhibitor used to treat conditions such as gastroesophageal reflux disease and Zollinger-Ellison syndrome . This compound is primarily used in scientific research as an impurity standard and intermediate in the synthesis of pantoprazole .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfide typically involves the condensation of 5-difluoromethoxy-2-mercaptobenzimidazole with 2-chloromethyl-3,4-dimethoxypyridinium hydrochloride . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane. The resulting sulfoxide intermediate is then reduced to the sulfide using a reducing agent such as sodium borohydride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products .
化学反应分析
Types of Reactions
N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfide undergoes several types of chemical reactions, including:
Reduction: The sulfoxide intermediate can be reduced back to the sulfide using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, dichloromethane as solvent.
Reduction: Sodium borohydride, methanol as solvent.
Substitution: Various nucleophiles, organic solvents like dichloromethane or methanol.
Major Products Formed
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Regeneration of the sulfide from the sulfoxide.
Substitution: Various substituted pyridine derivatives.
科学研究应用
N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfide is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of pantoprazole and related compounds.
Biology: In studies investigating the biological activity and metabolism of proton pump inhibitors.
Medicine: As a reference standard for impurity profiling in pharmaceutical formulations.
Industry: In the development and optimization of industrial processes for the production of pantoprazole.
作用机制
The mechanism of action of N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfide is related to its role as an intermediate in the synthesis of pantoprazole. Pantoprazole itself works by inhibiting the H+/K+ ATPase enzyme in the stomach lining, thereby reducing gastric acid secretion . The sulfide derivative is converted to the active sulfoxide form, which then binds to the enzyme and exerts its inhibitory effect .
相似化合物的比较
Similar Compounds
Pantoprazole: The parent compound, a widely used proton pump inhibitor.
Pantoprazole Sulfone: An oxidized derivative of pantoprazole.
Pantoprazole Sodium Sesquihydrate: A hydrated form of pantoprazole sodium.
Uniqueness
N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfide is unique in its structural features, particularly the presence of the sulfide group, which distinguishes it from other pantoprazole derivatives. This structural difference influences its reactivity and role as an intermediate in the synthesis of pantoprazole .
属性
IUPAC Name |
5-(difluoromethoxy)-1-[(3,4-dimethoxypyridin-2-yl)methyl]-2-[(3,4-dimethoxypyridin-2-yl)methylsulfanyl]benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24F2N4O5S/c1-31-19-7-9-27-16(21(19)33-3)12-30-18-6-5-14(35-23(25)26)11-15(18)29-24(30)36-13-17-22(34-4)20(32-2)8-10-28-17/h5-11,23H,12-13H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHIGRQLNJGLOLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)CN2C3=C(C=C(C=C3)OC(F)F)N=C2SCC4=NC=CC(=C4OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F2N4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

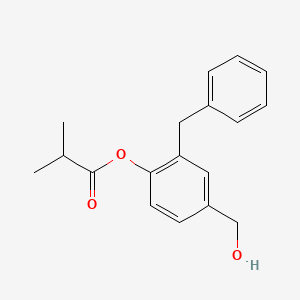
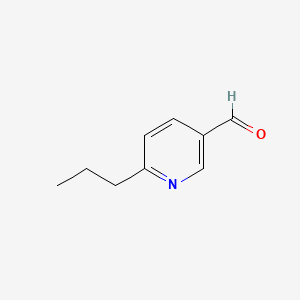
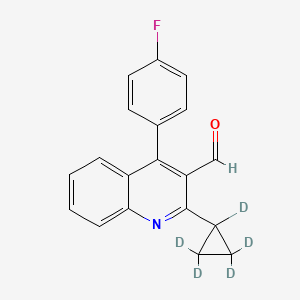
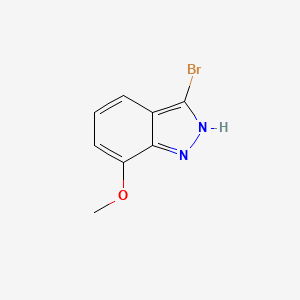
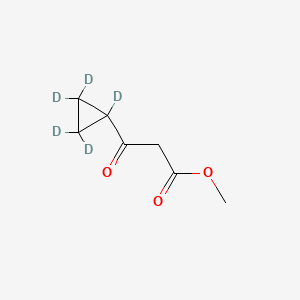
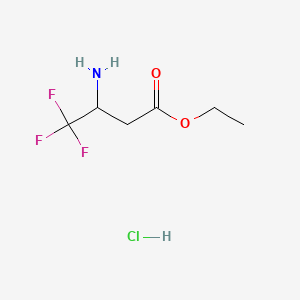
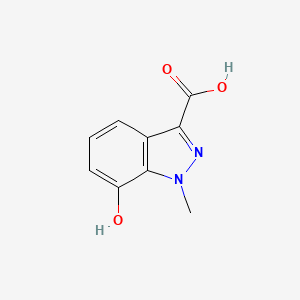
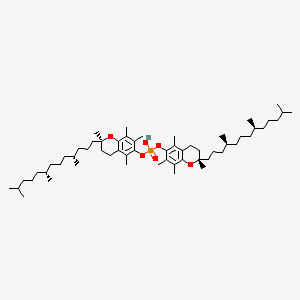
![2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine-d4](/img/structure/B586025.png)
